4-Bromo-2,6-diethylaniline

Catalog No.
S667489
CAS No.
56746-19-1
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-diethylaniline

CAS Number

56746-19-1

Product Name

4-Bromo-2,6-diethylaniline

IUPAC Name

4-bromo-2,6-diethylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3

InChI Key

BEJYDMQQZUACPW-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1N)CC)Br

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)Br
  • Precursor for Organic Synthesis: The presence of the bromine atom (Br) and the two ethyl groups (C2H5) on the aromatic ring make 4-Bromo-2,6-diethylaniline a potentially valuable intermediate for further chemical modifications. The bromine group can be readily substituted with other functional groups through various reactions like Suzuki-Miyaura coupling or Stille coupling, allowing researchers to introduce desired functionalities into the molecule PubChem: . This approach could be useful for synthesizing new pharmaceuticals, catalysts, or functional materials.

4-Bromo-2,6-diethylaniline is an aromatic amine characterized by the presence of a bromine atom and two ethyl groups attached to the aniline structure. Its chemical formula is C10H14BrNC_{10}H_{14}BrN with a molecular weight of approximately 228.129 g/mol. This compound is notable for its unique structural features, which influence its chemical reactivity and biological activity. The compound's InChIKey is NGYMZFJVHHKJQR-UHFFFAOYSA-N, and it is registered under CAS number 2052-06-4 .

Typical of aromatic amines. These include:

  • Electrophilic Substitution Reactions: The bromine substituent can direct electrophiles to the ortho and para positions relative to the amino group.
  • Nitration: Under acidic conditions, it can be nitrated to form nitro derivatives.
  • Reduction: The nitro group can be reduced to an amino group, further modifying the compound's reactivity.

These reactions are influenced by the electron-donating properties of the ethyl groups, which enhance nucleophilicity at the nitrogen atom .

4-Bromo-2,6-diethylaniline exhibits significant biological activity, including:

  • Toxicity: It is classified as harmful if swallowed or in contact with skin, indicating potential acute toxicity .
  • Enzyme Inhibition: This compound has been identified as a CYP1A2 inhibitor, which suggests possible interactions with drug metabolism pathways .
  • Pharmacological Potential: Its structure may confer properties that are beneficial in pharmaceutical applications, although specific therapeutic uses remain under investigation.

The synthesis of 4-Bromo-2,6-diethylaniline can be achieved through several methods:

  • Bromination of 2,6-Diethylaniline: This involves treating 2,6-diethylaniline with bromine in a suitable solvent under controlled conditions to introduce the bromine atom at the para position.
  • Alkylation Reactions: Starting from an appropriate aniline derivative, alkylation with ethyl halides can yield the diethylated product before bromination.
  • Reduction of Nitro Compounds: Nitrated derivatives can be reduced to obtain 4-bromo-2,6-diethylaniline .

4-Bromo-2,6-diethylaniline finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of dyes and pigments.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.
  • Research: Utilized in laboratories for studying reaction mechanisms involving aromatic amines .

Studies on 4-Bromo-2,6-diethylaniline have explored its interactions with various biological systems:

  • Metabolic Studies: Investigations into its role as a CYP1A2 inhibitor highlight its potential impact on drug metabolism and interactions with other pharmaceuticals.
  • Toxicological Assessments: Evaluations of its acute toxicity provide insights into safety profiles for handling and usage in research settings .

Several compounds share structural similarities with 4-Bromo-2,6-diethylaniline. Here are some comparable compounds:

Compound NameCAS NumberKey Features
4-Bromo-N,N-diethylaniline2052-06-4Contains N,N-diethyl substitution; similar reactivity
4-Bromo-2,6-dimethylaniline24596-19-8Dimethyl instead of diethyl groups; different sterics
p-Ethyl-N,N-diethylaniline6788-56-7Lacks bromine; used in similar applications
4-Chloro-N,N-diethylaniline5395-16-0Chlorine substitution; varies in reactivity

Uniqueness

The uniqueness of 4-Bromo-2,6-diethylaniline lies in its specific combination of bromine and diethyl groups on the aromatic ring. This configuration enhances its electrophilic properties while also influencing its biological activity compared to other similar compounds. The presence of bromine provides distinct reactivity patterns that are not observed in compounds lacking halogen substituents .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,6-diethylaniline

Dates

Modify: 2023-08-15

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